Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one: A Comprehensive Technical Guide
Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Methyl-3-methylidenehept-5-en-2-one, a compound of interest for its potential applications in organic synthesis and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust and well-precedented two-stage synthetic approach. The first stage involves the synthesis of the precursor, 6-methylhept-5-en-2-one, followed by a subsequent α-methylenation to yield the target compound.
Synthetic Strategy Overview
The proposed synthesis commences with the formation of 6-methylhept-5-en-2-one, a commercially available intermediate, which can be synthesized through various industrial methods.[1][2] Subsequently, the crucial introduction of the exocyclic methylene group at the C-3 position is achieved via an α-methylenation reaction. Two primary and effective methods for this transformation are presented: the Mannich reaction followed by Hofmann elimination, and the use of Eschenmoser's salt.
Caption: High-level overview of the proposed synthetic strategy.
Stage 1: Synthesis of 6-Methylhept-5-en-2-one
Several established industrial routes exist for the synthesis of 6-methylhept-5-en-2-one.[1] One common method involves the Carroll rearrangement of 2-methyl-3-buten-2-yl acetoacetate, which is itself derived from acetone and acetylene.[1] Another approach utilizes the reaction of isobutylene, acetone, and formaldehyde.[1] For the purpose of this guide, we will consider 6-methylhept-5-en-2-one as a readily available starting material.
Table 1: Physicochemical Properties of 6-Methylhept-5-en-2-one
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| CAS Number | 110-93-0 | [3] |
| Boiling Point | 173-174 °C | [3] |
| Density | 0.855 g/cm³ | [3] |
| Solubility in Water | 3.02 g/L at 25°C | [2] |
Stage 2: α-Methylenation of 6-Methylhept-5-en-2-one
The introduction of the exocyclic double bond at the α-position to the carbonyl group is the key transformation to yield 6-Methyl-3-methylidenehept-5-en-2-one.
Method A: Mannich Reaction and Hofmann Elimination
The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), formaldehyde, and a secondary amine (such as dimethylamine) to form a β-amino ketone, known as a Mannich base.[4] This base can then undergo methylation and subsequent base-induced Hofmann elimination to generate the desired α-methylene ketone.[5]
Caption: Workflow for the Mannich reaction and subsequent elimination.
Experimental Protocol (Adapted from analogous procedures):
Step 1: Synthesis of the Mannich Base
-
To a stirred solution of 6-methylhept-5-en-2-one (1.0 eq) in a suitable solvent such as ethanol, add dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base. Purification can be achieved by column chromatography on silica gel.
Step 2: Hofmann Elimination
-
Dissolve the purified Mannich base (1.0 eq) in a solvent such as methanol or acetone.
-
Add methyl iodide (1.5 - 2.0 eq) and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the quaternary ammonium salt) may be observed.
-
Remove the solvent under reduced pressure.
-
To the resulting quaternary ammonium salt, add a solution of sodium bicarbonate or another suitable base in water.
-
Heat the mixture to reflux for 1-3 hours to effect the elimination.
-
Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 6-Methyl-3-methylidenehept-5-en-2-one.
Method B: α-Methylenation using Eschenmoser's Salt
A more direct approach to α-methylenation involves the use of dimethyl(methylidene)ammonium iodide, commonly known as Eschenmoser's salt.[6][7] This method typically proceeds by first forming the enolate of the starting ketone, which then reacts with Eschenmoser's salt. The resulting aminomethylated product can then be eliminated in situ or in a subsequent step.
Caption: Workflow for α-methylenation using Eschenmoser's salt.
Experimental Protocol (Adapted from analogous procedures):
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of 6-methylhept-5-en-2-one (1.0 eq) in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add Eschenmoser's salt (1.2 eq) as a solid or a solution in anhydrous dimethylformamide (DMF) to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may be the aminomethylated intermediate, can be subjected to elimination conditions as described in the Mannich reaction protocol (methylation followed by base treatment) or by heating.
-
Purify the final product by vacuum distillation or column chromatography.
Expected Characterization Data
The following table summarizes the expected spectroscopic data for the target molecule, 6-Methyl-3-methylidenehept-5-en-2-one, based on typical values for α,β-unsaturated ketones with exocyclic methylene groups.
Table 2: Predicted Spectroscopic Data for 6-Methyl-3-methylidenehept-5-en-2-one
| Technique | Expected Chemical Shifts / Signals | Rationale / Reference |
| ¹H NMR | δ ~ 6.0-6.5 ppm (s, 1H, =CH₂) δ ~ 5.5-6.0 ppm (s, 1H, =CH₂) δ ~ 5.0-5.5 ppm (t, 1H, C5-H) δ ~ 2.8-3.2 ppm (d, 2H, C4-H₂) δ ~ 2.2-2.4 ppm (s, 3H, C1-H₃) δ ~ 1.7 ppm (s, 6H, C6-CH₃ and C7-H₃) | The exocyclic methylene protons are expected to be deshielded and appear as singlets. The vinyl proton at C5 will be a triplet coupled to the C4 protons. The allylic protons at C4 will be a doublet coupled to the C5 proton. The acetyl protons will be a singlet. The two methyl groups at C6 will be a singlet.[8][9][10] |
| ¹³C NMR | δ ~ 195-205 ppm (C=O) δ ~ 145-155 ppm (C3) δ ~ 130-140 ppm (C6) δ ~ 120-130 ppm (=CH₂) δ ~ 115-125 ppm (C5) δ ~ 40-50 ppm (C4) δ ~ 25-35 ppm (C1) δ ~ 20-30 ppm (C7) δ ~ 15-25 ppm (C6-CH₃) | The carbonyl carbon is significantly deshielded. The sp² carbons of the double bonds will appear in the olefinic region.[11][12][13] |
| IR | ~ 1685-1666 cm⁻¹ (C=O stretch, conjugated) ~ 1640-1620 cm⁻¹ (C=C stretch) ~ 3080 cm⁻¹ (=C-H stretch) ~ 890 cm⁻¹ (=CH₂ bend out-of-plane) | Conjugation lowers the C=O stretching frequency compared to a saturated ketone (~1715 cm⁻¹).[14][15][16] |
| Mass Spec. | M⁺ peak at m/z = 138. Fragmentation patterns may include loss of CH₃ (m/z = 123), CO (m/z = 110), and C₃H₇ (m/z = 95) via McLafferty rearrangement. | The molecular ion peak corresponds to the molecular weight of C₉H₁₄O. Fragmentation of α,β-unsaturated ketones often involves characteristic losses.[17][18][19] |
Conclusion
References
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